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Compound of Interest

Compound Name:
2-(Methylthio)pyridine-3-boronic

acid

Cat. No.: B1418044 Get Quote

An In-Depth Technical Guide to 2-(Methylthio)pyridine-3-boronic acid

Abstract
This technical guide provides a comprehensive overview of 2-(Methylthio)pyridine-3-boronic
acid (CAS No. 1072944-21-8), a versatile heterocyclic building block essential for modern

organic synthesis and drug discovery. This document delves into the compound's

physicochemical properties, safety and handling protocols, and its principal application in

palladium-catalyzed cross-coupling reactions. A detailed, field-tested protocol for the Suzuki-

Miyaura reaction is presented, complete with mechanistic insights and workflow visualizations

to empower researchers in its effective utilization. The guide is intended for chemists,

researchers, and drug development professionals seeking to leverage this reagent for the

synthesis of complex molecules and novel chemical entities.

Core Compound Specifications
2-(Methylthio)pyridine-3-boronic acid is a specialized reagent valued for the strategic

introduction of the 2-methylthiopyridinyl moiety. Its unique electronic and structural properties

make it a valuable component in the synthesis of pharmacologically active compounds and

advanced materials.
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Property Value Source(s)

CAS Number 1072944-21-8 [1]

Molecular Formula C₆H₈BNO₂S [1]

Molecular Weight 169.01 g/mol [1][2]

Appearance Off-white to white solid [3]

Purity Typically ≥95% [2][4]

Primary Application
Suzuki-Miyaura Cross-

Coupling Reactions
[5][6][7]

Storage Conditions
Store at -20°C for long-term

stability
[3][4]

Synthesis and Mechanistic Rationale
The synthesis of pyridinylboronic acids, particularly those that are electron-deficient or prone to

instability, requires carefully controlled strategies. The most prevalent method involves a

halogen-metal exchange followed by borylation.[8]

Conceptual Synthesis Pathway:

Starting Material: The synthesis typically begins with a halogenated precursor, such as 3-

bromo-2-(methylthio)pyridine.

Halogen-Metal Exchange: The bromopyridine is treated with a strong organolithium base

(e.g., n-butyllithium) at low temperatures (e.g., -78°C). This process is significantly faster

than competing side reactions, allowing for the regioselective formation of a highly reactive

3-lithiopyridine intermediate.[8]

Borylation: The organolithium species is then quenched in situ with a boronic ester, such as

triisopropyl borate. This electrophilic boron source rapidly traps the nucleophilic lithiated

pyridine.

Hydrolysis: The resulting boronate ester complex is carefully hydrolyzed under acidic

conditions to yield the final 2-(Methylthio)pyridine-3-boronic acid.
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The presence of the methylthio group (-SMe) and the pyridine nitrogen atom influences the

molecule's electronic character, impacting its reactivity in subsequent coupling reactions and its

potential for coordination with biological targets in medicinal chemistry applications.

Core Application: The Suzuki-Miyaura Cross-
Coupling Reaction
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for carbon-

carbon bond formation, a cornerstone of modern synthetic chemistry.[5][6][9] 2-
(Methylthio)pyridine-3-boronic acid serves as an essential nucleophilic partner in this

palladium-catalyzed cycle.

Mechanistic Overview
The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[6]

[9][10] The key steps are:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl or

vinyl halide (the electrophile), forming a Pd(II) complex.

Transmetalation: The organoboronic acid, activated by a base, transfers its organic group

(the 2-methylthiopyridinyl moiety) to the Pd(II) complex, displacing the halide. This is often

the rate-determining step.

Reductive Elimination: The two organic fragments on the Pd(II) center couple and are

expelled, forming the new C-C bond of the final product and regenerating the active Pd(0)

catalyst.
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Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Field-Proven Experimental Protocol
This protocol describes a general procedure for the coupling of 2-(Methylthio)pyridine-3-
boronic acid with a generic aryl bromide. Note: This protocol must be performed by trained

professionals in a controlled laboratory setting with appropriate personal protective equipment

(PPE).

Reagents & Equipment:

2-(Methylthio)pyridine-3-boronic acid (1.2 equivalents)

Aryl Bromide (1.0 equivalent)

Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

Base (e.g., Cesium Carbonate, Cs₂CO₃, 2.5 equivalents)

Anhydrous Solvent (e.g., 1,4-Dioxane/Water mixture, 10:1 v/v)

Schlenk flask or pressure vessel
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Magnetic stirrer and heating mantle

Inert atmosphere (Argon or Nitrogen)

Step-by-Step Methodology:

Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl

bromide (1.0 eq.), 2-(Methylthio)pyridine-3-boronic acid (1.2 eq.), and cesium carbonate

(2.5 eq.).

Causality: Using a slight excess of the boronic acid ensures complete consumption of the

potentially more valuable aryl halide. Cesium carbonate is a strong, yet non-nucleophilic,

base effective at promoting transmetalation.

Inerting the System: Seal the flask and purge with an inert gas (Argon) for 10-15 minutes.

This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

Solvent Addition: Under a positive pressure of Argon, add the anhydrous dioxane/water

solvent mixture via syringe. The mixture should be sparged with Argon for an additional 10

minutes to ensure it is deoxygenated.

Causality: The presence of water can accelerate the transmetalation step and help

solubilize the base. Dioxane is an excellent solvent for the organic reagents and the

palladium complex.

Catalyst Addition: Briefly remove the septum and add the palladium catalyst to the stirring

mixture. Immediately reseal the flask and purge with Argon for another 5 minutes.

Causality: The catalyst is added last to minimize its exposure to air.

Reaction Execution: Heat the sealed reaction mixture to 90-100°C with vigorous stirring.

Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed

(typically 4-16 hours).

Work-up and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate

and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate,
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and concentrate under reduced pressure. The crude product is then purified by column

chromatography on silica gel.

Experimental Workflow Diagram
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Caption: A typical workflow for a Suzuki-Miyaura coupling experiment.
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Relevance in Drug Discovery
Boronic acids are a privileged class of compounds in medicinal chemistry.[11] The boron

atom's ability to form reversible covalent bonds with serine hydrolases has led to the

development of potent enzyme inhibitors, most notably the proteasome inhibitor Bortezomib

(Velcade®) for treating multiple myeloma.[12]

Heterocyclic scaffolds, like the one provided by 2-(Methylthio)pyridine-3-boronic acid, are of

paramount importance in drug design. They introduce specific structural and electronic features

that can:

Engage in Key Binding Interactions: The pyridine nitrogen can act as a hydrogen bond

acceptor.

Modulate Physicochemical Properties: The overall structure influences solubility, lipophilicity,

and metabolic stability.

Serve as a Versatile Synthetic Handle: The boronic acid function allows for late-stage

functionalization, enabling the rapid synthesis of compound libraries for structure-activity

relationship (SAR) studies.[13]

Safety, Handling, and Storage
As with all laboratory chemicals, 2-(Methylthio)pyridine-3-boronic acid must be handled with

appropriate care. The following information is a summary of known hazards for this class of

compounds.
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Hazard Category GHS Information
Handling & First Aid
Measures

Skin Contact
H315: Causes skin irritation.[2]

[14][15]

Wear nitrile gloves. In case of

contact, immediately wash skin

with copious amounts of soap

and water.[16][17]

Eye Contact
H319: Causes serious eye

irritation.[2][14][15]

Wear safety glasses or

goggles. In case of contact,

flush eyes with water for at

least 15 minutes and seek

medical attention.[16][17]

Inhalation
H335: May cause respiratory

irritation.[2][14][15]

Handle in a well-ventilated

fume hood. Avoid breathing

dust. If inhaled, move to fresh

air.[17][18]

General Handling -

Avoid contact with skin, eyes,

and clothing. Wash hands

thoroughly after handling.[14]

[18]

Storage -

Keep container tightly closed

in a dry, well-ventilated place.

For long-term storage,

refrigeration at -20°C is

recommended.[3][4][16]

Conclusion
2-(Methylthio)pyridine-3-boronic acid is a high-value synthetic intermediate with significant

utility in palladium-catalyzed cross-coupling reactions. Its well-defined reactivity, coupled with

the desirable properties of the resulting 2-methylthiopyridinyl moiety, makes it an indispensable

tool for researchers in both academic and industrial settings, particularly in the fields of

medicinal chemistry and materials science. Proper understanding of its handling, reaction

mechanisms, and application protocols is key to unlocking its full synthetic potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1418044#2-methylthio-pyridine-3-boronic-acid-cas-
number-information]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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